3-Chloro-4-sulfomethylpyridine
Description
3-Chloro-4-sulfomethylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a sulfomethyl (-CH₂SO₃H) group at the 4-position. While direct data on this specific compound are absent in the provided evidence, its structural analogs highlight the significance of substituent positioning and functional groups in determining chemical reactivity, solubility, and industrial applications. Pyridine derivatives with sulfonyl, sulfonamide, or halogen substituents are widely used in pharmaceuticals, agrochemicals, and material science due to their electron-withdrawing effects and ability to participate in diverse synthetic pathways .
Properties
CAS No. |
132685-20-2 |
|---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
(3-chloropyridin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-6-3-8-2-1-5(6)4-12(9,10)11/h1-3H,4H2,(H,9,10,11) |
InChI Key |
FLAKMKQGUKPCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CS(=O)(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyridine derivatives provide insights into how substituent variations influence properties and applications:
4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3)
- Structure : Chlorine at position 4, sulfonamide (-SO₂NH₂) at position 3.
- Properties: Molecular formula C₅H₅ClN₂O₂S (MW 192.62).
- Applications : Key intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors .
- Distinction : Unlike 3-Chloro-4-sulfomethylpyridine, the sulfonamide group here is directly attached to the pyridine ring, offering different reactivity in nucleophilic substitutions .
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 1909336-59-9)
- Structure : Chlorine at position 6, trifluoromethyl (-CF₃) at 4, and sulfonyl chloride (-SO₂Cl) at 3.
- Properties: Molecular formula C₆H₂Cl₂F₃NO₂S (MW 280.05). The -CF₃ group increases lipophilicity, while -SO₂Cl is highly reactive toward amines and alcohols.
- Applications : Used in agrochemicals (e.g., herbicides) and pharmaceuticals for introducing sulfonamide linkages .
- Distinction : The trifluoromethyl group and sulfonyl chloride moiety make this compound more reactive than sulfomethyl derivatives .
3-Chloro-4-methylpyridine
- Structure : Chlorine at position 3, methyl (-CH₃) at 4.
- Properties : Simpler structure (C₆H₆ClN, MW 127.57) with lower molecular weight and higher volatility compared to sulfomethyl analogs.
- Applications : Intermediate in organic synthesis and ligand preparation for metal catalysis .
- Distinction : The methyl group lacks the acidic proton and solubility-enhancing properties of sulfomethyl .
5-Chloro-4-(diethylamino)pyridine-3-sulfonamide
- Structure: Chlorine at 5, diethylamino (-N(CH₂CH₃)₂) at 4, and sulfonamide at 3.
- Properties: The diethylamino group introduces basicity, facilitating interactions with biological targets.
- Applications: Potential use in drug discovery for modulating pharmacokinetic properties .
Data Table: Key Properties of Compared Compounds
*Theoretical data inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
